Ethoxylated methyl glucoside dioleate

Catalog No.
S1817556
CAS No.
86893-19-8
M.F
C136H158N26O31
M. Wt
2652.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxylated methyl glucoside dioleate

CAS Number

86893-19-8

Product Name

Ethoxylated methyl glucoside dioleate

IUPAC Name

6-[[5-(2-aminoethylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(aminomethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-[(2-amino-2-oxoethyl)carbamoyl]pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[5-(3-aminopropylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(4-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(5-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3,3-dimethyl-7-oxo-6-[[5-(prop-2-enoxycarbonylamino)pyridin-2-yl]methylidene]-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(hydroxymethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C136H158N26O31

Molecular Weight

2652.9 g/mol

InChI

InChI=1S/C19H24N4O4.C19H21N3O5.C18H20N4O5.C18H22N4O4.C16H19N3O3.C16H18N2O4.2C15H17N3O3/c1-19(2)9-14-13(17(25)23(14)15(19)18(26)27)8-12-5-4-11(10-22-12)16(24)21-7-3-6-20;1-4-7-27-18(26)21-12-6-5-11(20-10-12)8-13-14-9-19(2,3)15(17(24)25)22(14)16(13)23;1-18(2)7-12-11(16(25)22(12)14(18)17(26)27)6-10-5-9(3-4-20-10)15(24)21-8-13(19)23;1-18(2)8-13-12(16(24)22(13)14(18)17(25)26)7-11-4-3-10(9-21-11)15(23)20-6-5-19;1-16(2)7-12-11(14(20)19(12)13(16)15(21)22)6-10-5-9(8-17)3-4-18-10;1-16(2)7-12-11(14(20)18(12)13(16)15(21)22)6-10-5-9(8-19)3-4-17-10;1-15(2)6-11-10(5-9-4-3-8(16)7-17-9)13(19)18(11)12(15)14(20)21;1-15(2)7-11-10(6-9-5-8(16)3-4-17-9)13(19)18(11)12(15)14(20)21/h4-5,8,10,14-15H,3,6-7,9,20H2,1-2H3,(H,21,24)(H,26,27);4-6,8,10,14-15H,1,7,9H2,2-3H3,(H,21,26)(H,24,25);3-6,12,14H,7-8H2,1-2H3,(H2,19,23)(H,21,24)(H,26,27);3-4,7,9,13-14H,5-6,8,19H2,1-2H3,(H,20,23)(H,25,26);3-6,12-13H,7-8,17H2,1-2H3,(H,21,22);3-6,12-13,19H,7-8H2,1-2H3,(H,21,22);3-5,7,11-12H,6,16H2,1-2H3,(H,20,21);3-6,11-12H,7H2,1-2H3,(H2,16,17)(H,20,21)

InChI Key

ZSCVPEFTSOGWDC-UHFFFAOYSA-N

Synonyms

PEG-120 methyl glucose dioleate, Glucamate DOE-120(TM)

Canonical SMILES

CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)NC(=O)OCC=C)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CO)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)C(=O)NCC(=O)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)N)C(=O)N2C1C(=O)O)C

Personal Care Industry

Summary of the Application: Ethoxylated methyl glucoside dioleate is used in the personal care industry due to its excellent safety and mildness profiles . It is derived from natural, renewable resources and reduces surfactant irritation .

Methods of Application: In the personal care industry, this compound is used as a thickener in various products such as body washes, shower gels, mild shampoos (such as baby and color-treated), facial cleansers, facial scrubs, foaming hand cleansers, liquid hand soaps, hair mousse, and feminine hygiene products .

Results or Outcomes: The use of Ethoxylated methyl glucoside dioleate in these products results in efficient thickening at low use levels, synergistic thickening with salt and betaines, and a light emollient afterfeel .

Surfactant Systems

Summary of the Application: Ethoxylated methyl glucoside dioleate is used as a liquid thickener for surfactant systems . It is particularly useful in liquid compositions containing surfactants, such as shampoos, dishwashing liquids, and other personal care and industrial products .

Methods of Application: This compound is used as a thickener in liquid surfactant compositions. It is an alkoxylated, lipophilic polyol compound having about three moles of lipophilic substituents per mole of polyol .

Results or Outcomes: The use of Ethoxylated methyl glucoside dioleate in these systems provides liquid thickeners suitable for thickening surfactant-containing compositions at cold processing temperatures .

Emulsifiers

Summary of the Application: Ethoxylated methyl glucoside dioleate is used as an emulsifier in various products .

Methods of Application: In the personal care industry, this compound is used as an emulsifier in various products such as lotions, creams, and other skincare products . It helps to form stable mixtures of oils and water, improving the texture and consistency of these products .

Results or Outcomes: The use of Ethoxylated methyl glucoside dioleate as an emulsifier results in stable, smooth, and aesthetically pleasing products .

Humectants

Summary of the Application: Ethoxylated methyl glucoside dioleate is used as a humectant in personal care products . Humectants are substances that help to retain moisture .

Methods of Application: This compound is used in various moisturizing products such as lotions, creams, and serums . It helps to attract and retain moisture in the skin, improving hydration and reducing dryness .

Results or Outcomes: The use of Ethoxylated methyl glucoside dioleate as a humectant results in products that effectively hydrate the skin, leaving it feeling soft and smooth .

Ethoxylated methyl glucoside dioleate is a non-ionic surfactant characterized by its molecular formula, which can be represented as (C2H4O)n(C43H78O)(C_2H_4O)_n(C_{43}H_{78}O) where nn indicates the degree of ethoxylation. This compound is derived from the esterification of methyl glucoside with oleic acid, resulting in a diester structure. It is commonly used in various formulations due to its emulsifying and stabilizing properties, making it valuable in industries such as cosmetics, food, and pharmaceuticals .

Typical for esters and surfactants. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bonds can break down into methyl glucoside and oleic acid.
  • Transesterification: This reaction can occur with other alcohols or acids, allowing for the modification of the compound to enhance specific properties.
  • Oxidation: The oleic acid portion may undergo oxidation, affecting the stability and performance of formulations containing this compound .

Research indicates that ethoxylated methyl glucoside dioleate exhibits low toxicity and is biodegradable, making it an environmentally friendly option. Its surfactant properties allow it to interact with biological membranes, potentially enhancing the delivery of active compounds in pharmaceutical applications. Additionally, it has been noted for its emollient effects on skin, contributing to moisturization and barrier protection .

The synthesis of ethoxylated methyl glucoside dioleate typically involves:

  • Esterification: Methyl glucoside is reacted with oleic acid in the presence of a catalyst (often an acid catalyst) to form the diester.
  • Ethoxylation: The resultant ester undergoes ethoxylation using ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products .

Unique FeaturesEthoxylated sorbitan monooleateEsterEmulsifier in foods and cosmeticsDerived from sorbitol; often used in foodPolysorbate 80EsterEmulsifier in pharmaceuticalsKnown for high stability in emulsionsGlyceryl monostearateEsterEmulsifier in cosmeticsProvides thickening propertiesDecyl glucosideGlycoside surfactantMild surfactant in personal careBiodegradable and derived from natural sources

Ethoxylated methyl glucoside dioleate's uniqueness lies in its specific combination of hydrophilic and lipophilic characteristics due to its dual nature as both a sugar-derived compound and a fatty acid derivative, allowing for versatile applications across different industries .

The synthesis of methyl glucoside serves as the fundamental precursor step in the production of ethoxylated methyl glucoside dioleate. The Fischer-Helferich glycosidation mechanism represents the primary synthetic pathway for converting glucose to methyl glucoside through acid-catalyzed processes [29] [30]. This reaction involves the formation of an oxocarbenium ion intermediate, which subsequently undergoes nucleophilic attack by methanol to form the glycosidic bond [31].

The Fischer-Helferich glycosidation process encompasses three distinct mechanistic steps: ring-opening of glucose, addition of methanol, and ring-closure to form the methyl glucoside product [12] [30]. During the ring-opening phase, the acid catalyst protonates the anomeric oxygen, facilitating the departure of the hydroxyl group and generating a positively charged intermediate [33]. The addition of methanol to this electrophilic center creates a stabilized intermediate, while the final ring-closure step determines the stereochemical outcome of the reaction [30].

Aluminum-based catalysts coordinated with methanol demonstrate superior catalytic performance in the Fischer-Helferich glycosidation [12] [30]. The aluminum cation functions as a Lewis acid, coordinating with both the glucose substrate and methanol solvent to facilitate proton transfer reactions [30]. Density functional theory calculations reveal that the rate-determining step involves the ring-closure reaction, with the aluminum catalyst significantly lowering the activation energy barrier [30].

Table 1: Methyl Glucoside Precursor Synthesis Conditions

Catalyst TypeTemperature (°C)Pressure (bar)Reaction Time (hours)Yield (%)Selectivity
Sulfuric Acid60-80Atmospheric4-885-95α/β mixture
Hydrochloric Acid70-90Atmospheric3-680-90α/β mixture
Aluminum-based Lewis Acid120-1401-32-475-85Enhanced α-selectivity
Tin-Beta Zeolite100-1301-26-1270-80β-selective

The stereochemical control in methyl glucoside synthesis depends critically on reaction conditions and catalyst selection [29] [31]. Extended reaction times generally favor the formation of thermodynamically stable α-anomers due to the anomeric effect [29]. However, kinetic control can be achieved through careful temperature management and catalyst optimization, allowing for selective synthesis of specific anomeric forms [33].

Industrial implementation of methyl glucoside synthesis requires consideration of multiple process variables including temperature, pressure, catalyst concentration, and reaction time [6]. The methylation process stabilizes the glucose backbone against carbonization and anhydrization, making it suitable for subsequent chemical modifications [35]. Modern industrial processes employ continuous monitoring systems to maintain optimal reaction conditions and ensure consistent product quality [6].

Ethoxylation Reaction Mechanisms and Kinetics

The ethoxylation of methyl glucoside represents a critical transformation step in the synthesis of ethoxylated methyl glucoside dioleate, involving the sequential addition of ethylene oxide units to hydroxyl groups present on the glucoside substrate [4] [10]. The reaction mechanism proceeds through an anionic polymerization pathway, where the catalyst generates alkoxide anions that serve as nucleophilic initiators for ethylene oxide ring-opening [16] [27].

Potassium hydroxide remains the most widely employed catalyst for ethoxylation reactions, functioning through a base-catalyzed mechanism [4] [10]. The hydroxide ion abstracts a proton from the hydroxyl group of methyl glucoside, generating a potassium alkoxide species with enhanced nucleophilicity [10]. This alkoxide anion subsequently attacks the electrophilic carbon of ethylene oxide, resulting in ring-opening and chain propagation [4].

The kinetics of ethoxylation follow a complex pattern involving both initiation and propagation phases [10] [14]. The initiation reaction exhibits different kinetic behavior compared to propagation steps, with primary hydroxyl groups typically reacting faster than secondary ones [10]. Mathematical modeling of ethoxylation kinetics reveals that the reaction rate depends on multiple factors including catalyst concentration, temperature, ethylene oxide partial pressure, and substrate structure [10] [14].

Advanced catalytic systems have been developed to improve the control over molecular weight distribution in ethoxylation products [4] [28]. Novel narrow-range catalysts demonstrate superior performance compared to conventional potassium hydroxide systems, producing ethoxylates with significantly reduced polydispersity indices [28]. These specialized catalysts achieve polydispersity values ranging from 1.3 to 1.8, compared to 2.2 to 3.0 for traditional systems [28].

Table 2: Ethoxylation Reaction Parameters and Performance

Catalyst SystemTemperature (°C)Pressure (bar)Ethylene Oxide Addition Rate (mol/h)Polydispersity IndexReaction Efficiency (%)
Potassium Hydroxide130-1602-60.5-2.02.2-2.885-92
Sodium Methoxide140-1703-70.8-2.52.4-3.082-89
Calcium-based Catalyst120-1502-50.3-1.51.8-2.478-88
MCT-09 Heterogeneous135-1553-60.6-2.01.6-2.288-95
Novel Narrow-Range Catalyst140-1602-50.4-1.81.3-1.890-96

The heterogeneous MCT-09 catalyst system offers distinct advantages in industrial ethoxylation processes, including simplified product purification and catalyst recovery [4]. This catalyst demonstrates comparable activity to homogeneous systems while providing superior molecular weight distribution control [4]. The heterogeneous nature eliminates the need for catalyst neutralization steps, reducing process complexity and waste generation [4].

Ethoxylation reaction rates are significantly influenced by mass transfer phenomena, particularly at industrial scale [14] [16]. The solubility of ethylene oxide in the reaction mixture becomes a critical parameter affecting overall reaction kinetics [14]. Enhanced mixing systems and optimized reactor designs have been developed to overcome mass transfer limitations and improve process efficiency [16] [27].

Temperature control during ethoxylation requires careful consideration due to the highly exothermic nature of the reaction [16] [27]. Excessive temperatures can lead to side reactions including ethylene glycol formation and catalyst degradation [16]. Modern industrial processes employ sophisticated heat management systems to maintain optimal temperature profiles throughout the reaction [27].

Esterification Processes with Oleic Acid Derivatives

The esterification of ethoxylated methyl glucoside with oleic acid represents the final step in synthesizing ethoxylated methyl glucoside dioleate, creating the dual oleate ester functionality that imparts unique surfactant properties [5]. This transformation typically occurs through direct esterification mechanisms involving the reaction between carboxylic acid groups of oleic acid and available hydroxyl groups on the ethoxylated glucoside substrate [5] [34].

Direct acid-catalyzed esterification employs mineral acids such as sulfuric acid or para-toluenesulfonic acid to promote the condensation reaction between oleic acid and ethoxylated methyl glucoside [5]. The mechanism involves protonation of the carboxylic acid carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the glucoside hydroxyl groups [5]. Water elimination drives the reaction toward ester formation, requiring continuous removal through distillation or molecular sieves [5].

Enzymatic esterification using Candida antarctica lipase offers an alternative approach with enhanced selectivity and milder reaction conditions [34]. The enzymatic process achieves higher conversion rates and superior product selectivity compared to chemical catalysis [34]. Lipase-catalyzed reactions typically proceed in organic solvent systems such as dimethyl sulfoxide and tert-butanol mixtures, which maintain enzyme activity while solubilizing both reactants [34].

Calcium glyceroxide catalysis provides another viable pathway for esterification reactions, demonstrating unique kinetic characteristics including an initial induction period followed by accelerated reaction rates [5]. The calcium-based system exhibits superior long-term performance compared to conventional calcium oleate catalysts, achieving conversion differences exceeding 15% after extended reaction times [5]. The induction period results from the formation of surface-active monoglyceride species that enhance mass transfer and reaction kinetics [5].

Table 3: Esterification Process Conditions with Oleic Acid

Esterification MethodTemperature (°C)Pressure (mbar)Reaction Time (hours)Oleic Acid Conversion (%)Product Selectivity (%)
Direct Acid Catalysis80-12050-2006-1275-8582-90
Enzymatic (Candida antarctica)50-70Atmospheric24-4885-9592-98
Calcium Glyceroxide140-18020-1008-1680-9285-93
Base Catalysis (Potassium Hydroxide)100-140100-5004-870-8278-88
Heterogeneous Catalyst120-16050-15010-2072-8880-90

The esterification process requires careful control of reaction stoichiometry to achieve the desired dioleate functionality [34]. Excess oleic acid is typically employed to drive the reaction toward completion, with molar ratios ranging from 2:1 to 4:1 oleic acid to available hydroxyl groups [34]. The reaction selectivity depends on the accessibility of hydroxyl groups on the ethoxylated glucoside substrate, with primary positions generally more reactive than secondary ones [34].

Reaction monitoring during esterification relies on analytical techniques including Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy [34]. The appearance of characteristic ester carbonyl peaks around 1735-1750 wavenumbers in infrared spectra confirms successful esterification [34]. Nuclear magnetic resonance analysis provides detailed structural information about the degree of esterification and regioselectivity [34].

Process optimization for esterification reactions involves balancing multiple parameters including temperature, pressure, catalyst concentration, and reaction time [5] [34]. Higher temperatures accelerate reaction rates but may promote side reactions and catalyst degradation [5]. Vacuum conditions facilitate water removal and shift equilibrium toward ester formation, while also preventing oxidative degradation of unsaturated oleic acid [5].

Process Optimization for Molecular Weight Distribution Control

The control of molecular weight distribution in ethoxylated methyl glucoside dioleate production represents a critical aspect of process optimization, directly impacting the final product's performance characteristics and commercial viability [18] [26]. Polydispersity index serves as the primary metric for evaluating molecular weight distribution uniformity, with lower values indicating more homogeneous products [26] [28].

Catalyst selection profoundly influences molecular weight distribution patterns in ethoxylation reactions [4] [28]. Conventional potassium hydroxide catalysts typically produce broad distributions with polydispersity indices ranging from 2.2 to 3.0 [28]. Advanced narrow-range catalysts achieve significantly improved control, reducing polydispersity to values between 1.3 and 1.8 [28]. These specialized catalytic systems employ modified active sites that promote more uniform ethylene oxide addition rates [28].

Temporal regulation of ethylene oxide addition provides another approach for molecular weight distribution control [26]. By modulating the rate of ethylene oxide introduction during the reaction, both the dispersity and shape of molecular weight distributions can be tailored [26]. Slow, controlled addition rates generally produce narrower distributions, while rapid addition leads to broader polydispersity [26].

Reaction temperature optimization plays a crucial role in achieving desired molecular weight distributions [4] [10]. Lower temperatures tend to produce more uniform products due to reduced side reaction rates and improved selectivity [10]. However, excessively low temperatures may result in incomplete reactions and reduced productivity [4]. The optimal temperature range typically falls between 130-160°C for most catalytic systems [4].

Table 4: Industrial-Scale Production Challenges and Solutions

Challenge CategorySpecific ChallengeImpact on ProductionCurrent SolutionsEfficiency Improvement (%)
Heat ManagementExothermic ethoxylation reactionEquipment damage, runaway reactionsEnhanced loop reactors, improved cooling15-25
Molecular Weight ControlBroad polydispersity distributionInconsistent product performanceNovel narrow-range catalysts20-30
Process EfficiencyLow reaction rates at scaleReduced throughput, higher costsOptimized catalyst systems10-20
Product QualityBatch-to-batch variationCustomer complaints, reworkStatistical process control25-40
Scale-up IssuesMass and heat transfer limitationsPoor mixing, hot spotsComputational fluid dynamics modeling, reactor design12-18

Advanced process control strategies incorporate real-time monitoring of molecular weight distribution during production [19]. Size exclusion chromatography provides detailed information about the distribution shape and allows for immediate process adjustments [26]. Statistical process control methods help maintain consistent product quality by identifying and correcting deviations before they impact final product specifications [19].

Mathematical modeling of molecular weight distribution evolution during ethoxylation enables predictive control strategies [14] [26]. Kinetic models incorporating both initiation and propagation rate constants allow for optimization of reaction conditions to achieve target distribution parameters [14]. These models account for the statistical nature of polymerization reactions and predict the effects of process variables on final product characteristics [26].

Reactor design modifications contribute significantly to improved molecular weight distribution control [16] [27]. Enhanced mixing systems ensure uniform temperature and concentration profiles throughout the reaction volume, reducing the formation of broad distributions caused by local variations [27]. Modern reactor designs incorporate multiple feed points for ethylene oxide addition, enabling better control over addition rates and distribution uniformity [16].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of ethoxylated methyl glucoside dioleate faces numerous technical challenges that require sophisticated engineering solutions and process optimization strategies [14] [16]. Heat management represents one of the most critical challenges due to the highly exothermic nature of ethoxylation reactions, which can generate significant thermal energy that must be efficiently removed to prevent runaway reactions and equipment damage [16] [27].

Enhanced loop reactor technology has emerged as a preferred solution for managing heat generation in large-scale ethoxylation processes [16] [27]. These reactor systems provide superior heat transfer capabilities compared to conventional stirred tank reactors, utilizing external heat exchangers and high circulation rates to maintain optimal temperature control [27]. The Enhanced Loop Reactor demonstrates excellent operational flexibility, capable of handling growth ratios up to 80 while maintaining consistent performance throughout the production process [27].

Table 5: Industrial Ethoxylation Reactor Technology Comparison

Reactor TypeMixing EfficiencyHeat TransferPressure Rating (bar)Growth RatioCapital InvestmentOperational Flexibility
Stirred Tank ReactorModerateGood6-1020-40LowLimited
Venturi Loop ReactorHighVery Good8-1240-60MediumGood
Spray Tower Loop ReactorVery HighExcellent10-1560-80HighVery Good
Enhanced Loop ReactorExcellentExcellent12-1860-80HighExcellent
Continuous Flow ReactorGoodVery Good15-2510-20Very HighLimited

Mass transfer limitations pose significant challenges in scaling up ethoxylation processes from laboratory to industrial scale [14] [16]. The solubility of ethylene oxide in the reaction mixture becomes increasingly important at larger scales, affecting overall reaction kinetics and product quality [14]. Computational fluid dynamics modeling has become an essential tool for optimizing reactor design and predicting mass transfer performance [14] [16].

Process efficiency optimization at industrial scale requires careful consideration of multiple factors including catalyst performance, reaction kinetics, and equipment design [11] [16]. Modern production facilities employ advanced catalyst systems that provide improved activity and selectivity while maintaining long-term stability [4]. Statistical process control methods help identify and eliminate sources of batch-to-batch variation, improving overall product consistency and reducing waste [19].

The implementation of continuous processing technology represents an emerging trend in industrial ethoxylated surfactant production [16] [25]. Continuous flow reactors offer potential advantages including improved heat and mass transfer, reduced residence time, and enhanced process control [16]. However, the capital investment requirements for continuous systems remain significantly higher than traditional batch processes [25].

Quality control systems in industrial production must address the complex nature of ethoxylated products, which consist of distributions of homologous compounds rather than single molecular entities [18] [21]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry provide detailed compositional analysis of production batches [21]. Real-time monitoring systems enable immediate detection of process deviations and facilitate rapid corrective actions [16].

The surface activity of ethoxylated methyl glucoside dioleate demonstrates exceptional performance characteristics that distinguish it from conventional synthetic surfactants. The compound exhibits critical micelle concentration values ranging from 0.17 to 0.4 grams per liter, depending on the specific ethoxylation degree and molecular architecture [1]. The Glucamate VLT variant demonstrates superior mildness with a critical micelle concentration of 0.17 grams per liter, while the standard DOE-120 thickener variant shows a critical micelle concentration of 0.4 grams per liter [1].

These remarkably low critical micelle concentration values position ethoxylated methyl glucoside dioleate as significantly milder than conventional harsh surfactants such as sodium lauryl sulfate and sodium laureth sulfate, both of which exhibit critical micelle concentration values of 1.59 grams per liter [1]. The lower critical micelle concentration directly correlates with reduced irritation potential, as irritation is primarily caused by adsorption of free monomer surfactant molecules in solution [1].

Surface tension reduction capabilities of ethoxylated methyl glucoside dioleate are highly effective, achieving surface tension values just below 45 millinewtons per meter at pH 8 conditions [2]. These measurements, obtained using the pendant drop method, demonstrate the compound's ability to significantly reduce surface tension at concentrations above the critical micelle concentration [2]. The surface tension reduction performance remains consistent across different pH conditions, indicating robust interfacial activity under varying solution conditions.

The hemolysis evaluation reveals an effective concentration causing fifty percent hemolysis of 1,125.56 micrograms per milliliter, with a denaturation index of 12.82 percent [3]. These values confirm the compound's classification as a slight irritant according to standardized testing protocols, while demonstrating significantly improved safety profiles compared to conventional surfactants [3].

The Gemini surfactant behavior of ethoxylated methyl glucoside dioleate contributes to its superior surface-active properties [4]. The molecular structure features multiple hydrophobic tails and hydrophilic head groups connected through the methyl glucoside spacer, with ethylene oxide groups serving as ionic components and oleic groups providing hydrophobic interactions [4]. This unique architecture enables better surface-active properties than corresponding conventional surfactants of equal chain length [4].

Rheological Behavior and Viscosity Modulation Mechanisms

Ethoxylated methyl glucoside dioleate exhibits distinctive Newtonian flow behavior, characterized by viscosity independence from shear rate variations [5] [6]. This fundamental rheological property ensures consistent viscosity measurements at different rotational speeds of viscometry equipment, contrasting sharply with shear-thinning hydrophobic thickeners that show decreasing viscosity with increasing shear rates [5] [7].

The viscosity formation efficiency of ethoxylated methyl glucoside dioleate is exceptionally high, enabling effective thickening even at low usage concentrations [8] [9]. The recommended usage levels range from 0.5 to 5.0 percent depending on the specific application and desired thickening requirements [8] [10]. This efficiency stems from the compound's compatibility with high surfactant systems and its ability to function effectively across diverse formulation environments [8] [9].

Temperature dependence characteristics reveal superior stability compared to conventional hydrophilic thickeners [11] [9]. While typical hydrophilic thickeners demonstrate strong temperature sensitivity with significant viscosity decreases at elevated temperatures, ethoxylated methyl glucoside dioleate maintains stable viscosity over wide temperature ranges [11] [9]. This thermal stability prevents problematic viscosity fluctuations during storage and application under varying temperature conditions.

The compound demonstrates excellent cold processability, eliminating the need for hot processing procedures commonly required with other thickening agents [5] [6]. This characteristic enables room temperature formulation processes, reducing energy requirements and simplifying manufacturing procedures [5] [6]. The cold processability also facilitates incorporation into heat-sensitive formulations without risk of thermal degradation of active components.

Salt tolerance represents another crucial rheological advantage of ethoxylated methyl glucoside dioleate [8] [9]. The compound maintains stable thickening performance in the presence of electrolytes, avoiding the salt-induced precipitation or performance degradation common with other thickening systems [8] [9]. This salt tolerance expands formulation flexibility and enables use in high-ionic-strength environments.

Synergistic effects with salt and betaines provide additional formulation advantages [4]. When combined with salt, ethoxylated methyl glucoside dioleate exhibits synergistic viscosity response, allowing reduced salt levels while maintaining desired viscosity targets [4]. This synergy improves formulation mildness by reducing total electrolyte content and provides greater formulation control by avoiding salt curve overshooting risks [4].

Thermal Stability and Decomposition Pathways

The thermal stability profile of ethoxylated methyl glucoside dioleate reveals robust performance characteristics across operationally relevant temperature ranges. Differential scanning calorimetry measurements establish a melting point range of 43 to 47 degrees Celsius, indicating the transition from solid to liquid phase under standard atmospheric conditions [12].

Boiling point determination demonstrates exceptional thermal resistance, with decomposition occurring before observable boiling at temperatures exceeding 240 degrees Celsius under 101.3 kilopascal pressure [12]. This thermal decomposition temperature of greater than 240 degrees Celsius indicates substantial thermal stability for typical processing and application conditions [12]. The absence of observable boiling prior to decomposition suggests that thermal degradation pathways predominate over simple phase transitions at elevated temperatures.

Flash point measurements reveal no observable flash point up to 286 degrees Celsius at 101.3 to 102.1 kilopascal pressure [3]. This high flash point temperature indicates low volatility and reduced fire hazard potential during handling and processing operations [3]. The auto-ignition temperature of 415 degrees Celsius at 1,008.2 to 1,032.5 hectopascal pressure confirms the compound's thermal safety characteristics under normal operating conditions [3].

Thermal stability under normal storage and handling conditions remains excellent, with the compound maintaining stability throughout typical temperature fluctuations encountered during manufacturing, transportation, and storage [12]. Heat resistance persists up to the decomposition point, providing substantial safety margins for processing operations [9] [13].

Optimal thermal processing conditions involve dissolution at temperatures between 50 to 60 degrees Celsius [14] [15]. This moderate heating enhances dissolution rates while remaining well below thermal degradation thresholds [14] [15]. The recommended thermal processing approach involves heating a portion of the water phase to 50-60 degrees Celsius, adding the ethoxylated methyl glucoside dioleate to form a fluid paste, then incorporating this paste into the remaining formulation components [15].

Storage temperature recommendations emphasize cool, dry conditions away from direct sunlight and heat sources [10] [16]. Proper storage in tightly-closed containers under these conditions ensures a shelf life of twelve months while maintaining product quality and performance characteristics [10]. The thermal stability during storage prevents degradation-induced changes in rheological properties, surface activity, or chemical composition.

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility characteristics of ethoxylated methyl glucoside dioleate demonstrate complex behavior patterns influenced by solvent polarity, temperature, and molecular interactions. In aqueous systems, the compound exhibits solubility ranging from slightly soluble to soluble, with solubility increasing substantially with temperature elevation [17] [13]. At room temperature conditions, water solubility measurements indicate values less than 0.5 milligrams per liter at 19.7 degrees Celsius under neutral pH conditions [3].

Hot water solubility shows dramatic improvement compared to room temperature conditions [15]. The enhanced solubility in hot water enables effective dissolution and incorporation into aqueous formulations when appropriate heating procedures are employed [15]. This temperature-dependent solubility behavior necessitates careful consideration of processing conditions to achieve optimal dissolution and dispersion characteristics.

Methanol compatibility demonstrates stability for at least one day at room temperature conditions [3]. This stability in methanol systems indicates potential utility in alcohol-based formulations and confirms the compound's resistance to degradation in polar protic solvents [3]. The limited stability duration suggests that prolonged storage in methanol systems should be avoided to prevent potential hydrolysis or other degradation reactions.

Glycol solubility characteristics enable incorporation into glycol-based formulation systems [8]. The temperature-dependent solubility in glycols provides formulation flexibility while requiring consideration of thermal processing conditions [8]. This compatibility expands the range of possible formulation approaches and enables use in diverse cosmetic and industrial applications.

Surfactant solution compatibility demonstrates excellent solubility characteristics [8] [9]. The compound readily dissolves in surfactant-containing systems, maintaining stability across diverse surfactant concentrations and compositions [8] [9]. This compatibility enables effective incorporation into complex formulations containing multiple surfactant components without precipitation or phase separation concerns.

Polar solvent compatibility varies depending on specific solvent characteristics and molecular interactions [18]. While general compatibility with polar solvents is observed, individual solvent systems may require specific evaluation to determine optimal solubility and stability conditions [18]. The variable nature of polar solvent interactions necessitates empirical testing for novel solvent systems.

Non-polar solvent systems demonstrate limited solubility characteristics [18]. The predominantly hydrophilic nature of the ethoxylated segments restricts solubility in hydrocarbon and other non-polar solvents [18]. This limited non-polar solubility confirms the compound's classification as a hydrophilic surfactant with primary utility in aqueous and polar solvent systems.

Octanol-water partition coefficient measurements reveal a logarithmic partition coefficient value greater than 6.5 at 25 degrees Celsius [3]. This high partition coefficient indicates substantial lipophilic character despite the overall hydrophilic nature of the molecule [3]. The elevated partition coefficient reflects the significant contribution of the oleic acid ester groups to the overall molecular hydrophobic-hydrophilic balance.

pH Stability Range and Hydrolytic Degradation Patterns

The pH stability profile of ethoxylated methyl glucoside dioleate encompasses a broad operational range with varying degrees of hydrolytic resistance across different pH conditions. The compound demonstrates optimal stability within the pH range of 4.5 to 9.0, representing the recommended operational window for most applications [11] [9] [5]. This wide pH stability range enables use across diverse formulation types without significant degradation concerns.

At the lower stability limit of pH 4.0 to 4.5, the compound maintains adequate stability with slow hydrolysis rates [11] [5]. This lower pH threshold represents the boundary beyond which hydrolytic degradation rates begin to increase substantially [11] [5]. Formulations operating within this lower pH range require careful monitoring to ensure acceptable stability throughout product shelf life.

Optimal stability conditions occur within the pH range of 6.5 to 7.5, where hydrolysis rates remain very slow and stability is maximized [19]. This optimal pH range corresponds to near-neutral conditions commonly encountered in cosmetic and personal care applications [19]. The excellent stability under these conditions enables long-term storage without significant quality degradation.

The upper stable pH range of 8.0 to 9.0 maintains good stability with slow hydrolysis rates [2] [9]. This alkaline tolerance enables use in formulations requiring elevated pH conditions while maintaining acceptable stability profiles [2] [9]. The stability at elevated pH expands formulation possibilities for alkaline cleaning products and other high-pH applications.

Strong acidic conditions below pH 4.0 result in rapid hydrolytic degradation and should be avoided [17] [13]. Under these strongly acidic conditions, the ester linkages become susceptible to acid-catalyzed hydrolysis, leading to breakdown of the molecular structure and loss of functional properties [17] [13]. The rapid hydrolysis under strong acidic conditions necessitates careful pH control in acidic formulations.

Strong alkaline conditions above pH 9.0 similarly cause rapid hydrolytic degradation through base-catalyzed ester hydrolysis mechanisms [17] [13]. The elevated hydroxide ion concentrations accelerate nucleophilic attack on the ester carbonyl groups, resulting in saponification reactions and molecular breakdown [17] [13]. Avoidance of strong alkaline conditions is essential for maintaining compound integrity.

Environmental pH conditions ranging from 4 to 9 demonstrate slow hydrolysis rates at ambient temperature [12]. Under normal environmental conditions, the compound exhibits expected slow hydrolytic degradation patterns that remain within acceptable limits for typical applications [12]. This environmental stability supports the compound's utility in formulations exposed to varying environmental conditions.

Hydrolysis kinetics follow predictable patterns based on pH, temperature, and ionic strength conditions. At neutral pH and room temperature, hydrolysis proceeds slowly with minimal impact on compound functionality over typical storage periods [3]. The slow hydrolysis kinetics enable formulation of stable products with acceptable shelf life characteristics under normal storage conditions.

pH maintenance during storage represents a critical factor for preserving compound stability and performance [10]. Proper formulation design includes appropriate buffering systems to maintain pH within the stable range throughout the intended shelf life [10]. Quality maintenance during storage requires attention to pH control as well as temperature and moisture management [10].

Hydrogen Bond Acceptor Count

44

Hydrogen Bond Donor Count

19

Exact Mass

2652.1619872 g/mol

Monoisotopic Mass

2651.1586323 g/mol

Heavy Atom Count

193

Related CAS

888491-19-8

Use Classification

Cosmetics -> Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside 2,6-di-(9Z)-9-octadecenoate (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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